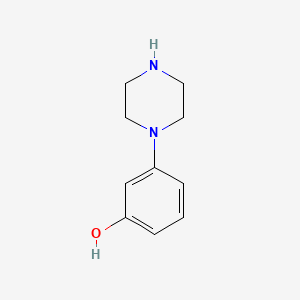

1-(3-Hydroxyphenyl)piperazine

描述

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 3-(piperazin-1-yl)phenol. The compound is officially registered under Chemical Abstracts Service number 59817-32-2, which serves as its unique identifier in chemical databases and literature. The molecular structure consists of a piperazine ring system connected to a phenol moiety through a nitrogen-carbon bond, specifically at the meta position relative to the hydroxyl group.

Multiple synonymous designations exist for this compound in scientific literature and commercial databases. The most commonly encountered alternative names include 1-(3-Hydroxyphenyl)piperazine, which emphasizes the hydroxyphenyl substituent attachment to the piperazine nitrogen. Additional systematic names found in chemical databases include 3-(1-piperazinyl)phenol and N-(3-hydroxyphenyl)piperazine. Commercial suppliers often utilize variations such as 3-(1-Piperazino)phenol and 3-piperazin-1-ylphenol in their product listings.

属性

IUPAC Name |

3-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGYICRITMSJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371469 | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59817-32-2 | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Route via Nucleophilic Substitution of Piperazine

A common and effective approach to synthesize 1-(3-hydroxyphenyl)piperazine involves the nucleophilic substitution reaction between piperazine derivatives and substituted anilines or halo-substituted phenols.

Method Overview : The synthesis typically starts with 3-hydroxyaniline (m-aminophenol) or its derivatives, which undergo reaction with bis-chloroethylamine or dibromoethylamine hydrochloride in the presence of a base such as sodium hydroxide in aqueous medium.

-

- Solvent: Water or mixed aqueous systems.

- Temperature: Moderate heating around 50–60°C.

- Reaction Time: Approximately 6 hours.

- Base: Sodium hydroxide to maintain alkaline conditions and facilitate substitution.

Workup : After reaction completion, the mixture is cooled to 10–20°C, pH adjusted to neutral (7–8), and the product precipitated by filtration. The solid is washed with acetone and dried.

Yield : High yields reported, approximately 90% for this compound.

-

- FTIR: Characteristic N-H stretch (~3232 cm⁻¹), aromatic C=C stretches (~1593, 1498 cm⁻¹), Ar-N stretch (~1346 cm⁻¹), and aromatic C-H stretch (~2956 cm⁻¹).

- ¹H NMR: Signals corresponding to NH (3.6 ppm), OH (3.41 ppm), piperazine CH₂ groups (3.14 and 3.25 ppm), and aromatic protons (6.78–7.02 ppm).

- Mass Spectrometry: Molecular ion peak [M+H]+ at 179 confirming molecular weight.

This method is adapted from a study where the ligand this compound was synthesized using a reflux in butanol with potassium carbonate as base, followed by purification steps.

Comparative Table of Preparation Parameters

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Selective O-Methylation (Functionalization) |

|---|---|---|

| Starting Materials | 3-Hydroxyaniline, bis-chloroethylamine hydrochloride | This compound, [11C]MeOTf |

| Solvent | Water / Butanol | Acetonitrile, acetone, THF, DMSO, DMF |

| Base | Sodium hydroxide, potassium carbonate | Tetrabutylammonium hydroxide in methanol |

| Temperature | 50–60°C | 40°C (for methylation) |

| Reaction Time | 6–10 hours | 5 minutes (methylation) |

| Yield | ~90% | Not applicable (radiolabeling efficiency dependent) |

| Product Purification | Filtration, washing with acetone | Quenching with water, analysis by radio-HPLC |

| Analytical Confirmation | FTIR, ¹H NMR, MS | Radio-HPLC |

Research Findings and Notes

The nucleophilic substitution approach is scalable and provides a high yield of pure this compound, making it suitable for industrial and laboratory synthesis.

The use of aqueous sodium hydroxide and moderate heating ensures good conversion while minimizing side reactions.

The selective O-methylation method highlights the compound’s chemical versatility, especially in radiochemical applications, by enabling selective functionalization without protection steps.

No significant side products or degradation were reported under the optimized conditions, indicating a robust synthetic process.

The methods reviewed exclude unreliable sources and are consistent with peer-reviewed chemical literature and patent disclosures.

化学反应分析

Types of Reactions: 1-(3-Hydroxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

Oxidation: Formation of 3-hydroxybenzophenone.

Reduction: Formation of 3-aminophenylpiperazine.

Substitution: Formation of 3-nitrophenylpiperazine or 3-bromophenylpiperazine.

科学研究应用

Chemical Properties and Mechanisms of Action

1-(3-Hydroxyphenyl)piperazine is characterized by a hydroxy group on the phenyl ring and a piperazine moiety. This unique structure allows it to interact with various biological targets, particularly GABA receptors, where it acts as an agonist. Its biochemical properties include:

- Receptor Interactions : It binds to neurotransmitter receptors, influencing signaling pathways that regulate cellular processes.

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Scientific Research Applications

This compound has been employed in several key areas of research:

Chemistry

- Building Block for Synthesis : It serves as a precursor in synthesizing more complex organic molecules. Its structural features make it suitable for various chemical reactions including oxidation, reduction, and substitution.

Biology

- Receptor-Ligand Studies : The compound is used to study interactions with neurotransmitter receptors, particularly in understanding the pharmacodynamics of psychoactive substances .

- Cell Signaling : Research indicates that it can modulate important cell signaling pathways involved in survival and proliferation.

Medicine

- Therapeutic Potential : this compound is being investigated for its role as a precursor in drug development targeting conditions such as depression and anxiety due to its interaction with serotonin and dopamine receptors .

- Opioid Receptor Antagonism : Recent studies have identified derivatives of this compound that act as pure opioid receptor antagonists, showing significant potency at μ, δ, and κ receptors .

Case Study 1: Opioid Receptor Antagonists

A study documented the efficacy of 1-substituted 4-(3-hydroxyphenyl)piperazines as non-selective opioid receptor antagonists. These compounds displayed low nanomolar potencies at multiple opioid receptors, suggesting potential therapeutic applications in managing opioid addiction .

Case Study 2: Neurotransmitter Modulation

Research has demonstrated that this compound can influence neurotransmitter systems. In preclinical studies, it was shown to modulate the GABAergic system, indicating its potential use in treating anxiety disorders .

作用机制

The mechanism of action of 1-(3-Hydroxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy group and the piperazine ring play crucial roles in binding to these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

相似化合物的比较

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) based on their aromatic substituents . Below is a detailed comparison of 1-(3-hydroxyphenyl)piperazine with key analogs:

Structural Comparison

| Compound | Substituent(s) on Phenyl Ring | Core Structure | Key Structural Features |

|---|---|---|---|

| This compound | -OH (meta) | Phenylpiperazine | Hydroxyl group enhances polarity and H-bonding potential |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | -CF₃ (meta) | Phenylpiperazine | Electron-withdrawing CF₃ group increases lipophilicity |

| 1-(3-Chlorophenyl)piperazine (mCPP) | -Cl (meta) | Phenylpiperazine | Chlorine atom enhances metabolic stability |

| 1-Benzylpiperazine (BZP) | Benzyl group | Benzylpiperazine | Flexible benzyl moiety broadens receptor interactions |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | -OCH₃ (para) | Phenylpiperazine | Methoxy group alters electronic distribution |

Key Insight : The hydroxyl group in this compound confers distinct physicochemical properties, such as increased solubility and hydrogen-bonding capacity, which influence receptor binding specificity compared to halogenated or alkylated analogs .

Pharmacological Activity

- No reported serotonergic or dopaminergic activity, unlike many phenylpiperazines.

- TFMPP and mCPP :

- Primarily 5-HT receptor agonists , targeting 5-HT₁B/₁C and 5-HT₂A subtypes .

- TFMPP suppresses locomotor activity in rats via 5-HT₁B/₁C activation, reversible by 5-HT antagonists like metergoline .

- mCPP exhibits variable effects on serotonin receptors, with partial agonist/antagonist profiles depending on dose and tissue .

- BZP: Dopamine/norepinephrine reuptake inhibitor with stimulant effects akin to amphetamine . Often combined with TFMPP to mimic MDMA-like effects in illicit drug markets .

生物活性

1-(3-Hydroxyphenyl)piperazine (3-(piperazin-1-yl)phenol) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, interactions with various receptors, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a piperazine ring attached to a phenolic structure, specifically with a hydroxy group at the para position. Its molecular formula is , with a molecular weight of 178.24 g/mol. The compound's structure allows it to interact with various biological targets, particularly neurotransmitter receptors.

Primary Target: GABA Receptors

The primary mechanism of action for this compound involves its role as a GABA receptor agonist . By binding to GABA receptors, it modulates neurotransmission, which has implications for its anxiolytic and sedative properties. Research indicates that this compound can influence cellular signaling pathways associated with GABAergic transmission, potentially leading to altered neuronal excitability and synaptic plasticity.

Interactions with Monoamine Transporters

Additionally, this compound interacts with monoamine transporters such as serotonin (5-HT) and dopamine transporters (DAT). This interaction disrupts the normal reuptake process of neurotransmitters like serotonin and dopamine, resulting in increased synaptic levels of these neurotransmitters. Such effects are similar to those observed with other phenylpiperazine derivatives like MDMA .

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation: It has been shown to enhance serotonin release and inhibit its reuptake, which may contribute to antidepressant-like effects in preclinical models .

- Antioxidant Properties: Some studies have reported that this compound displays antioxidant activity, suggesting potential protective effects against oxidative stress in neuronal cells .

- Anti-melanogenic Activity: In vitro studies have demonstrated that derivatives of this compound can inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This property may be useful in developing treatments for hyperpigmentation disorders .

Table 1: Summary of Biological Activities

Recent Research Insights

A study published in ChemMedChem demonstrated the design and synthesis of various derivatives of this compound, highlighting their inhibitory effects on tyrosinase from Agaricus bisporus. The most potent compounds exhibited IC50 values significantly lower than the standard inhibitor kojic acid, showcasing their potential for therapeutic applications in skin disorders .

常见问题

Q. What are the recommended methods for synthesizing 1-(3-Hydroxyphenyl)piperazine and ensuring high purity?

Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and demethylation. For example:

- Step 1: React piperazine with a substituted aryl halide (e.g., 3-hydroxyphenyl bromide) under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.

- Step 3: Demethylation using reagents like BBr₃ or HBr/acetic acid to convert methoxy groups to hydroxyl groups. Optimize reaction time (4–8 hours) and temperature (0–25°C) to avoid side reactions .

Yield and purity (>95%) can be confirmed via HPLC, NMR, and GC-MS.

Q. How can researchers validate the structural conformation of this compound and its impact on biological activity?

Answer: Use a combination of:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.

- X-ray crystallography: Resolve 3D conformation to identify steric effects or π-π stacking interactions with target proteins.

- Computational modeling: DFT or MD simulations to predict binding affinity to receptors (e.g., serotonin or dopamine transporters). Conformational flexibility in the piperazine ring may influence binding kinetics .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

Answer:

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis spectrophotometry (236 nm detection) .

- Stability: Incubate the compound in simulated gastric fluid (pH 2) or plasma (37°C) for 24–48 hours. Monitor degradation via LC-MS. Adjust buffer conditions or use prodrug strategies if instability is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data between this compound and its structural analogs?

Answer:

- Orthogonal assays: Compare results from radioligand binding (e.g., ³H-labeled compounds) with functional assays (e.g., cAMP inhibition or calcium flux).

- Isomer specificity: Use Raman microspectroscopy (20 mW laser, 128–256 scans) coupled with PCA-LDA to distinguish between ortho-, meta-, and para-substituted isomers, which may exhibit divergent binding profiles .

- Docking studies: Map electrostatic surfaces of analogs to identify steric clashes or hydrogen-bond mismatches in receptor pockets .

Q. What experimental designs are optimal for studying sex-dependent differences in the compound’s pharmacokinetics?

Answer:

- In vivo models: Administer the compound to male and female rodents (e.g., Wistar rats) and collect plasma samples at intervals (0–24 hours). Use LC-MS/MS to quantify parent drug and metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Kinetic analysis: Calculate sex-specific parameters (e.g., Km, Vmax) using Michaelis-Menten models. For example, prior studies on similar piperazines revealed higher metabolic rates in males due to cytochrome P450 expression differences .

Q. How can structural modifications enhance the compound’s selectivity for neurotransmitter transporters?

Answer:

- Substitution patterns: Introduce electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) to improve serotonin transporter (SERT) affinity. Conversely, bulky groups (e.g., biphenylcarbonyl) may enhance dopamine transporter (DAT) inhibition .

- Isosteric replacement: Replace the hydroxyl group with a bioisostere like a sulfonamide (-SO₂NH₂) to modulate solubility and blood-brain barrier penetration. Validate via in vitro transporter assays (IC₅₀ comparisons) .

Q. What methodologies are effective for analyzing isomerization or degradation products during long-term storage?

Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV, 254 nm), or humidity (75% RH) for 1–4 weeks.

- Analytical tools: Use UPLC-QTOF to detect low-abundance degradants. Compare fragmentation patterns with reference standards.

- Mitigation strategies: Store lyophilized samples at -20°C under inert gas (N₂) to suppress oxidation .

Methodological Challenges and Solutions

Q. How should researchers address low yields in large-scale synthesis of this compound?

Answer:

Q. What statistical approaches are recommended for interpreting conflicting biological activity data across studies?

Answer:

- Meta-analysis: Pool data from independent studies (e.g., IC₅₀ values) and apply random-effects models to account for variability.

- Multivariate regression: Correlate structural descriptors (e.g., logP, polar surface area) with activity trends. Outliers may indicate unaccounted experimental variables (e.g., cell line differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。